

Spectroscopic Profile of 4-Chlorocinnoline: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorocinnoline

Cat. No.: B183215

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Executive Summary

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **4-Chlorocinnoline**. Due to a lack of publicly available experimental data for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of the parent compound, cinnoline, and related substituted derivatives. Detailed, generalized experimental protocols for acquiring such data are provided, along with a logical workflow for spectroscopic analysis to guide researchers in their own characterization efforts.

Introduction to 4-Chlorocinnoline and its Spectroscopic Characterization

Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry and drug development.^{[1][2][3]} The introduction of a chlorine atom at the 4-position of the cinnoline ring is expected to significantly influence its electronic properties and reactivity, thereby modulating its biological profile. Spectroscopic analysis is crucial for the unambiguous structure elucidation and purity assessment of such novel compounds. This guide serves as a reference for the anticipated spectroscopic data of **4-Chlorocinnoline**.

Predicted Spectroscopic Data

While specific experimental data for **4-Chlorocinnoline** is not readily available in the surveyed literature, the following tables summarize the expected spectroscopic values. These predictions are derived from the known data of cinnoline and the general effects of a chlorine substituent on aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electronegative chlorine atom at C4 is expected to induce a downfield shift (to a higher ppm value) for the adjacent proton (H3) and the carbon atom to which it is attached (C4).

Table 1: Predicted ^1H NMR Spectral Data for **4-Chlorocinnoline**

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Assignment
~8.8 - 9.2	d	H3
~8.2 - 8.5	d	H8
~7.8 - 8.1	m	H5, H6, H7

Solvent: CDCl_3 . These are estimated values and will vary based on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Chlorocinnoline**

Chemical Shift (δ) ppm (Predicted)	Assignment
~150 - 155	C4
~145 - 150	C8a
~130 - 135	C4a
~125 - 130	C3, C5, C6, C7, C8

These are estimated values. The signal for the carbon atom bonded to chlorine (C4) is expected to be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Chlorocinnoline** is expected to show characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as a distinct C-Cl stretching band.

Table 3: Predicted IR Spectral Data for **4-Chlorocinnoline**

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
3050 - 3150	Medium	Aromatic C-H Stretch
1500 - 1600	Strong	Aromatic C=C Stretch
1000 - 1100	Strong	C-Cl Stretch
750 - 850	Strong	C-H Bending (out of plane)

Mass Spectrometry (MS)

The mass spectrum of **4-Chlorocinnoline** will be characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Table 4: Predicted Mass Spectrometry Data for **4-Chlorocinnoline**

m/z (Predicted)	Relative Abundance	Assignment
164	~100%	[M] ⁺ (with ³⁵ Cl)
166	~33%	[M+2] ⁺ (with ³⁷ Cl)
129	Variable	[M-Cl] ⁺
102	Variable	[C ₇ H ₆ N] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as **4-Chlorocinnoline**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Parameters: Acquire a standard one-pulse ^1H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Spectrometer: Same instrument as for ^1H NMR.
 - Parameters: Acquire a proton-decoupled ^{13}C spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, Attenuated Total Reflectance (ATR) is a common and simple method. Place a small amount of the solid directly onto the ATR crystal.
- Data Acquisition:
 - Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Parameters: Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

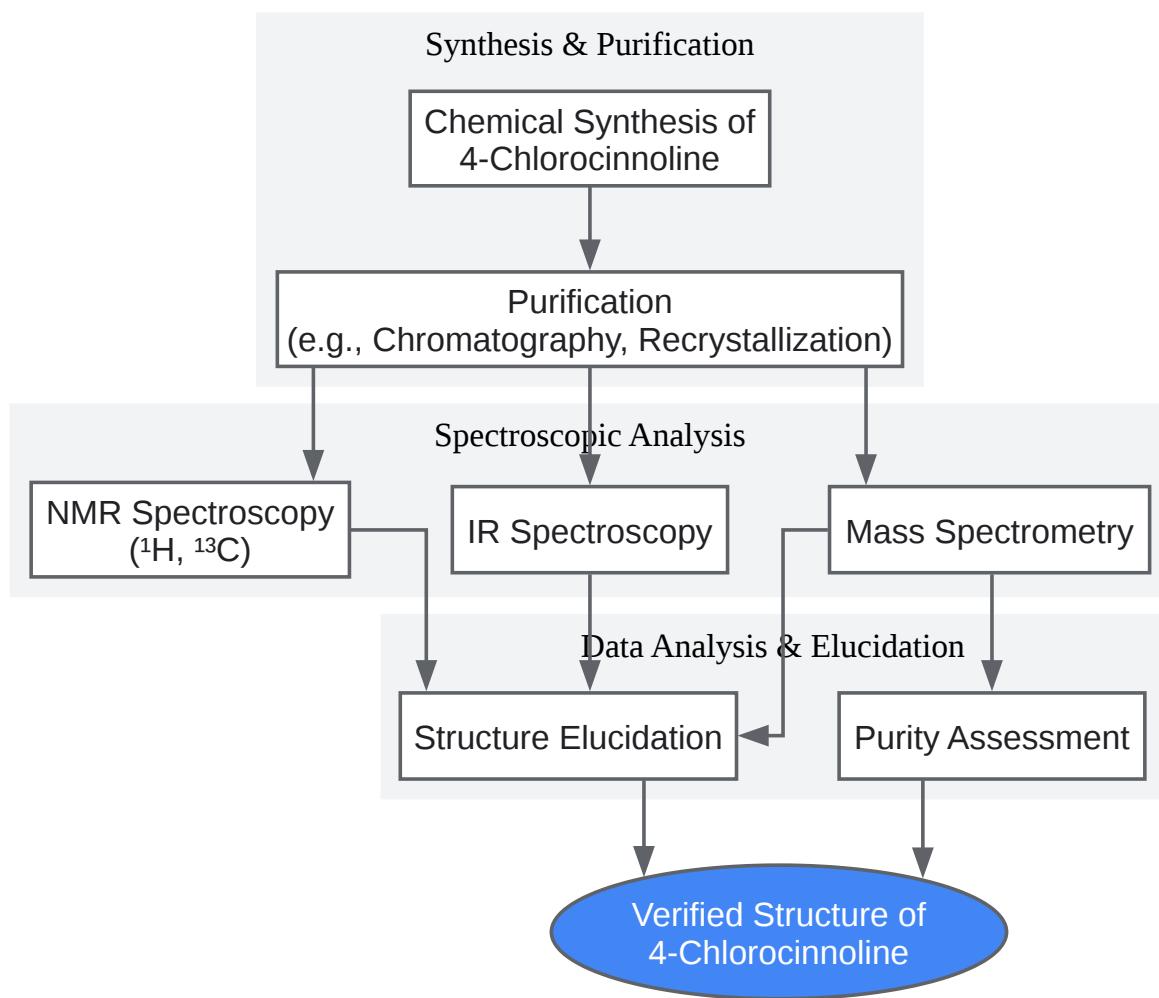
- Background Correction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
 - Method: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).
 - Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound like **4-Chlorocinnoline** using spectroscopic methods.



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References

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